molecular formula C8H8ClN3S B13310734 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine

7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B13310734
M. Wt: 213.69 g/mol
InChI Key: ICLMJTPKXAVFCZ-UHFFFAOYSA-N
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Description

The 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine is a synthetic intermediate belonging to a class of heterocyclic compounds that are purine isosteres, making them highly relevant in medicinal chemistry research . Compounds based on the thiazolo[5,4-d]pyrimidine scaffold have demonstrated significant potential as potent antagonists for adenosine receptors (ARs), particularly the A 1 and A 2A subtypes . Research indicates that structurally similar analogs act as dual A 1 /A 2A AR antagonists, which is a valuable mechanism for investigating novel therapeutic strategies for central nervous system (CNS) disorders . Antagonism of these receptors has been linked to antidepressant-like activity in preclinical models, positioning such compounds as valuable tools for neuroscientific research . Beyond neuroscience, this scaffold is also investigated in oncology. Thiazolopyrimidine derivatives have been identified as inhibitors of specific kinases, such as MAP kinase-interacting serine/threonine-protein kinases (MNKs), and have shown promising anticancer activity in various cell line screenings . The chlorination at the 7-position often serves as a key reactive site for further functionalization, enabling researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . This compound is intended for use in biochemical research, pharmacological profiling, and as a building block in the synthesis of novel bioactive molecules.

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

7-chloro-2-propan-2-yl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C8H8ClN3S/c1-4(2)7-12-5-6(9)10-3-11-8(5)13-7/h3-4H,1-2H3

InChI Key

ICLMJTPKXAVFCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(S1)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with chloroacetic acid under basic conditions, followed by cyclization with formamide . Another method includes the use of α-bromo ketones as dielectrophilic building blocks .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Products with substituted nucleophiles at the chlorine position.

    Oxidation and Reduction: Oxidized or reduced forms of the thiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or other essential enzymes in bacteria, contributing to its antibacterial activity .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine : The iodine atom at position 2 increases molecular weight and polarizability compared to the isopropyl group in the parent compound. This substitution may enhance binding to hydrophobic pockets in targets like kinases or receptors .

Heterocyclic Core Modifications

  • Thiazolo[4,5-d]pyrimidine vs. Thiazolo[5,4-d]pyrimidine : Shifting the thiazole ring fusion (positions 4,5 vs. 5,4) alters electronic distribution. Thiazolo[5,4-d]pyrimidines exhibit superior resistance profiles in HIV-1 reverse transcriptase inhibition compared to thiazolo[4,5-d]pyrimidines, likely due to optimized steric interactions with mutant enzymes .
  • Furo[3,2-d]pyrimidine : Replacing thiazole with furan reduces sulfur-mediated interactions, leading to lower potency in antiviral assays .

Pharmacological Activity Comparisons

Antiproliferative Activity

  • Compound 3l and 3m (VEGFR-2 Inhibitors) : These derivatives, featuring urea-linked aryl groups, show IC50 values of 1.65–3.52 μM against HUVECs, outperforming simpler analogs. Bulky substituents at position 7 enhance target engagement .
  • Piperidine-Substituted Derivatives: Piperidine tails improve oral bioavailability and adenosine receptor affinity, with Ki values <10 nM for A1/A2A receptors, demonstrating scaffold versatility .

Antiviral Activity

  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Thiazolo[5,4-d]pyrimidines with piperidine substituents (e.g., K-5a2 derivatives) exhibit EC50 values <10 nM against wild-type HIV-1 and retain efficacy against mutant strains (RES056), unlike furo[3,2-d]pyrimidines .

Comparison with Non-Thiazolo Heterocycles

  • [1,3]Oxazolo[5,4-d]pyrimidines : These derivatives lack sulfur but show auxin-like plant growth stimulation at 10<sup>−8</sup>–10<sup>−9</sup> M, comparable to natural hormones (IAA, NAA). Substituents at positions 5 and 7 significantly influence bioactivity, mirroring structure-activity trends in thiazolo analogs .

Key Research Findings

  • Antiangiogenic Potential: Thiazolo[5,4-d]pyrimidines inhibit VEGFR-2 with IC50 values <5 μM, positioning them as candidates for cancer therapy .
  • Drug Resistance Mitigation : Thiazolo[5,4-d]pyrimidines outperform furan analogs in retaining antiviral activity against resistant HIV strains .
  • Agricultural Applications : Structural analogs like oxazolo[5,4-d]pyrimidines mimic plant hormones, suggesting cross-disciplinary utility .

Biological Activity

7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound that combines a thiazole and a pyrimidine ring. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine is C8H8ClN3SC_8H_8ClN_3S with a molecular weight of 213.69 g/mol. The presence of a chlorine atom at the seventh position and an isopropyl group at the second position significantly influences its reactivity and interaction with biological systems .

PropertyValue
Molecular FormulaC₈H₈ClN₃S
Molecular Weight213.69 g/mol
CAS Number1683576-19-3

Antimicrobial Activity

Research indicates that 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains by selectively binding to specific enzymes and receptors involved in bacterial metabolism . The compound's ability to disrupt bacterial cell functions positions it as a potential candidate for developing new antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation . In vitro studies revealed that the compound's IC50 value against COX-2 was comparable to that of established anti-inflammatory drugs such as celecoxib .

Table: Comparison of COX Inhibition

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidineN/A0.04 ± 0.01
CelecoxibN/A0.04 ± 0.01

Anticancer Activity

The compound's structural analogs have been studied for their anticancer properties. For instance, derivatives based on similar thiazolo-pyrimidine structures have demonstrated significant cytotoxic effects against various cancer cell lines . The mechanism often involves inducing apoptosis in cancer cells through the modulation of signaling pathways.

The biological activity of 7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound selectively inhibits enzymes such as COX-2 and certain kinases involved in inflammatory responses.
  • Receptor Binding : It binds to receptors that modulate cellular signaling pathways related to inflammation and cancer progression.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of thiazolo-pyrimidines showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
  • Anti-inflammatory Research : In vivo models indicated that treatment with the compound reduced paw edema in rats induced by carrageenan, showcasing its anti-inflammatory efficacy comparable to standard treatments like indomethacin .
  • Cancer Research : A series of thiazolopyrimidine derivatives were evaluated for their anticancer activity using MTT assays on U937 human histocytic lymphoma cells, revealing promising results for further development .

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl₃, microwave, 170°C70–85
CyclizationThiourea derivatives, reflux60–75

Advanced: How does substitution at the 2-position (e.g., propan-2-yl) modulate antiproliferative activity in thiazolo[5,4-d]pyrimidines?

Answer:
Structure-activity relationship (SAR) studies demonstrate that:

  • Bulkier Groups (e.g., propan-2-yl) : Enhance selectivity for cancer cells (e.g., 12-fold selectivity for MGC-803 gastric cancer vs. normal GES-1 cells) by improving target binding and reducing off-target interactions .
  • Electron-Withdrawing Groups : Chlorine or trifluoromethyl at the 7-position increases metabolic stability and potency (IC₅₀ values: 4.64–5.07 μM) .

Q. Methodological Insight :

  • Use in vitro cytotoxicity assays (MTT/WST-1) across multiple cell lines (e.g., MGC-803, HGC-27) to evaluate selectivity.
  • Compare logP values and steric maps to rationalize substituent effects .

Basic: What spectroscopic techniques are critical for characterizing thiazolo[5,4-d]pyrimidine derivatives?

Answer:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups in propan-2-yl) and confirms ring fusion .
  • Mass Spectrometry : Validates molecular weight (e.g., 171.607 g/mol for 5-chloro derivatives) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at 550–600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data across derivatives?

Answer:
Contradictions often arise from:

  • Cell Line Variability : Test compounds in ≥3 cell lines (e.g., gastric vs. colorectal cancer) to assess consistency .
  • Assay Conditions : Standardize incubation times and serum concentrations to minimize variability.
  • Metabolic Stability : Use hepatic microsome assays to rule out rapid degradation as a confounding factor .

Example : Compound 7i (IC₅₀ = 4.64 μM in MGC-803 vs. 5.07 μM in HGC-27) shows cell line-dependent efficacy due to differential receptor expression .

Advanced: What strategies optimize dual-targeting (e.g., A2A adenosine receptor and CD73) in thiazolo[5,4-d]pyrimidines?

Answer:

  • Pharmacophore Hybridization : Combine the thiazolo[5,4-d]pyrimidine core (A2AAR inverse agonism) with benzenesulfonamide motifs (CD73 inhibition) .
  • Binding Affinity Assays : Use radioligand displacement (A2AAR) and malachite green phosphate (CD73) assays to validate dual activity .
  • Molecular Dynamics : Simulate interactions with adenosine receptors to refine substituent geometry .

Q. Table 2: Dual-Targeting Compound Data

TargetAssayKey FindingReference
A2AARcAMP inhibitionKᵢ = 12 nM (high affinity)
CD73Phosphate releaseIC₅₀ > 10 μM (weak inhibition)

Basic: What in vitro models are suitable for initial pharmacological screening?

Answer:

  • Cancer Models : MGC-803 (gastric), HGC-27 (gastric), and HT-29 (colorectal) cell lines for antiproliferative profiling .
  • Receptor Studies : HEK-293 cells transfected with human A2A adenosine receptors for binding/functional assays .

Advanced: How can computational methods predict metabolic liabilities in this scaffold?

Answer:

  • ADMET Prediction : Use QikProp or SwissADME to estimate permeability (logP), cytochrome P450 interactions, and hERG channel liability.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile substituents (e.g., chlorine at 7-position) .

Basic: What purification techniques are effective for isolating thiazolo[5,4-d]pyrimidines?

Answer:

  • Recrystallization : Use ethanol/water mixtures for hydrochloride salts .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (Rf = 0.3–0.5) .

Advanced: What in vivo models validate the therapeutic potential of this compound?

Answer:

  • Xenograft Models : Nude mice implanted with MGC-803 tumors to assess tumor growth inhibition.
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via oral/intravenous administration .

Advanced: How do structural modifications affect adenosine receptor subtype selectivity?

Answer:

  • 2-Propan-2-yl vs. Aryl Groups : Bulky substituents at the 2-position reduce off-target binding to A1/A3 receptors.
  • 7-Chloro vs. 7-Methyl : Chlorine enhances A2AAR affinity (ΔKᵢ = 15 nM) by forming halogen bonds with Tyr271 .

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